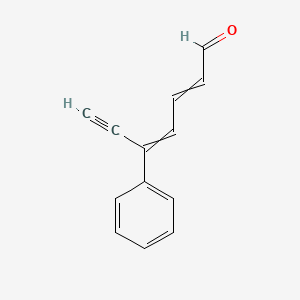
5-Phenylhepta-2,4-dien-6-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylhepta-2,4-dien-6-ynal is an organic compound with the molecular formula C₁₃H₁₀O. It is characterized by a phenyl group attached to a hepta-2,4-dien-6-ynal backbone. This compound is of interest due to its unique structure, which combines alkyne, alkene, and aldehyde functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylhepta-2,4-dien-6-ynal typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups activated by boron trifluoride diethyl etherate (BF₃·Et₂O). This method allows for the stereoselective formation of the desired dien-ynal compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenylhepta-2,4-dien-6-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The alkyne and alkene groups can be reduced to alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 5-Phenylhepta-2,4-dien-6-ynoic acid.
Reduction: 5-Phenylheptane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
5-Phenylhepta-2,4-dien-6-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 5-Phenylhepta-2,4-dien-6-ynal exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic aromatic substitution, the phenyl group acts as an electron-rich site that attracts electrophiles. In reduction reactions, the alkyne and alkene groups are hydrogenated to form alkanes, altering the compound’s physical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-Phenylhepta-2,4-dien-6-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Phenylheptane: Fully saturated version of the compound.
5-Phenyl-2,4-heptadien-6-inal: Similar structure but with different positioning of double bonds.
Uniqueness
5-Phenylhepta-2,4-dien-6-ynal is unique due to its combination of alkyne, alkene, and aldehyde functionalities, which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of research .
Properties
CAS No. |
50565-10-1 |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-phenylhepta-2,4-dien-6-ynal |
InChI |
InChI=1S/C13H10O/c1-2-12(8-6-7-11-14)13-9-4-3-5-10-13/h1,3-11H |
InChI Key |
WKBVHEIIKMSMBO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=CC=CC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















